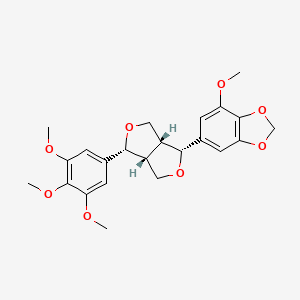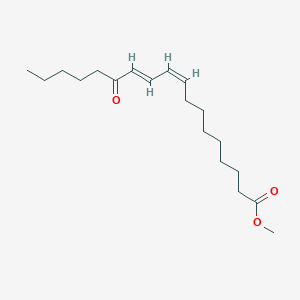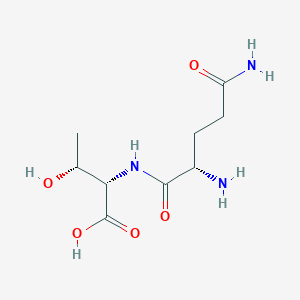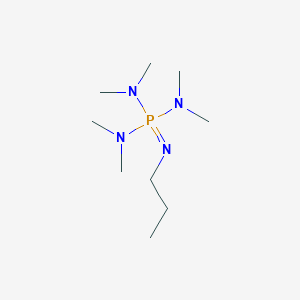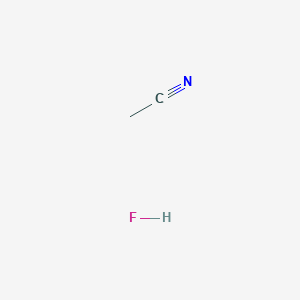
2,2-Diphenyl-1,3-dioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-1,3-dioxepane is an organic compound with the molecular formula C17H18O2 It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms This compound is notable for its unique structure, which includes two phenyl groups attached to the dioxepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3-dioxepane typically involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which then undergoes cyclization to form the dioxepane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C)
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Common solvents include toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2,2-Diphenyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxepane ring into diols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products
Oxidation: Benzophenone derivatives
Reduction: Diphenylmethanol derivatives
Substitution: Nitro or halogenated phenyl derivatives
科学的研究の応用
2,2-Diphenyl-1,3-dioxepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry. It is involved in the preparation of various polymers through ring-opening polymerization.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Diphenyl-1,3-dioxepane involves its interaction with molecular targets through its phenyl groups and dioxepane ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities.
類似化合物との比較
Similar Compounds
- 1,2-Dioxepane
- 1,3-Dioxepane
- 1,4-Dioxepane
Comparison
2,2-Diphenyl-1,3-dioxepane is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other dioxepane isomers. The phenyl groups also provide additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
77130-20-2 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC名 |
2,2-diphenyl-1,3-dioxepane |
InChI |
InChI=1S/C17H18O2/c1-3-9-15(10-4-1)17(16-11-5-2-6-12-16)18-13-7-8-14-19-17/h1-6,9-12H,7-8,13-14H2 |
InChIキー |
KACOOFOKXCICKC-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


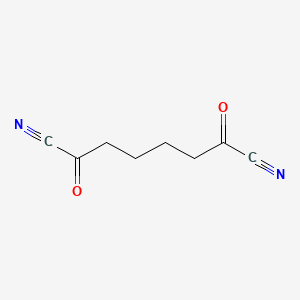
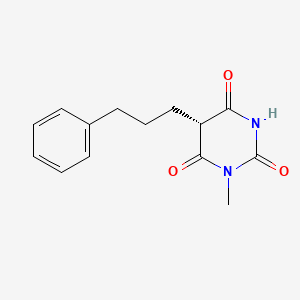
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

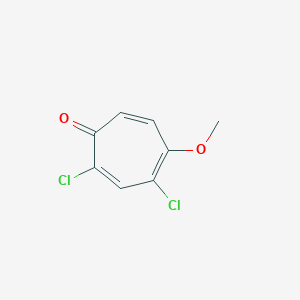

![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
